![molecular formula C14H13ClN2O3 B2866637 N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide CAS No. 2411242-27-6](/img/structure/B2866637.png)
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide, also known as XAV-939, is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It has been found to have potential therapeutic applications in treating cancer, neurodegenerative diseases, and other disorders. In
Applications De Recherche Scientifique
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the growth and proliferation of cancer cells by blocking the Wnt/β-catenin signaling pathway, which is known to play a critical role in cancer development and progression. N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has also been found to enhance the sensitivity of cancer cells to chemotherapy and radiotherapy.
In addition to cancer, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has also been studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to inhibit the accumulation of beta-amyloid and tau proteins, which are known to play a key role in the development of Alzheimer's disease.
Mécanisme D'action
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide works by inhibiting the activity of the enzyme tankyrase, which is involved in the regulation of the Wnt/β-catenin signaling pathway. By blocking the activity of tankyrase, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide prevents the degradation of the protein Axin, which in turn leads to the inhibition of the Wnt/β-catenin signaling pathway. This results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to have several biochemical and physiological effects. In cancer cells, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to inhibit the expression of several genes that are involved in cell proliferation, survival, and invasion. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurodegenerative diseases, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has been found to inhibit the accumulation of beta-amyloid and tau proteins, which are known to play a key role in the development of Alzheimer's disease. It has also been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to administer and study than larger molecules such as antibodies. Another advantage is that it has been extensively studied and has a well-established mechanism of action.
One limitation of using N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide in lab experiments is that it is not specific to the Wnt/β-catenin signaling pathway and can inhibit other pathways as well. This can lead to off-target effects and make it difficult to interpret the results of experiments. Another limitation is that N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide. One direction is to further explore its potential therapeutic applications in cancer and neurodegenerative diseases. Another direction is to develop more specific inhibitors of the Wnt/β-catenin signaling pathway that do not have off-target effects. Finally, future research could focus on improving the solubility of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide and developing more effective delivery methods for its use in lab experiments and potential clinical applications.
Conclusion
In conclusion, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide is a small molecule inhibitor of the Wnt/β-catenin signaling pathway that has potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders. Its mechanism of action involves the inhibition of the enzyme tankyrase, which leads to the inhibition of cancer cell growth and proliferation, as well as the inhibition of beta-amyloid and tau protein accumulation in neurodegenerative diseases. While N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide has several advantages for use in lab experiments, it also has limitations and future research could focus on developing more specific inhibitors and improving its solubility and delivery methods.
Méthodes De Synthèse
The synthesis of N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide involves several steps. The first step is the reaction of 4-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol to form the intermediate 5-(4-chlorophenyl)-4-methyl-2-oxazolidinone. This intermediate is then reacted with ethyl chloroformate to form the oxirane ring, followed by treatment with ammonia to form the final product, N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide.
Propriétés
IUPAC Name |
N-[[5-(4-chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-13(9-2-4-10(15)5-3-9)20-12(17-8)6-16-14(18)11-7-19-11/h2-5,11H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNRQSQNDJFEQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CNC(=O)C2CO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

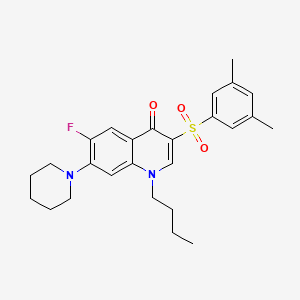
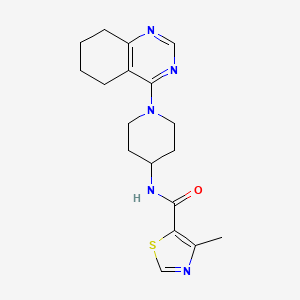


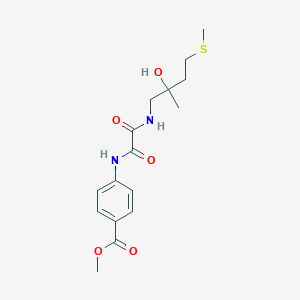

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2866563.png)
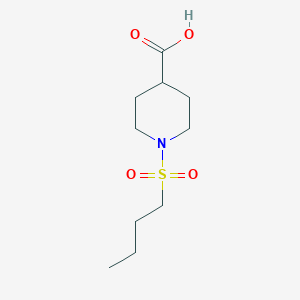
![2-(4-Bromophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2866568.png)
![N-(2-phenylethyl)-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2866570.png)
![1-(2-Ethoxyphenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2866572.png)
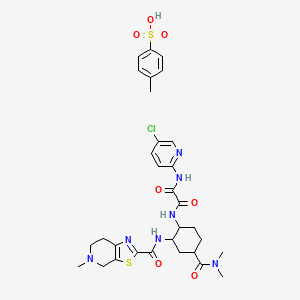
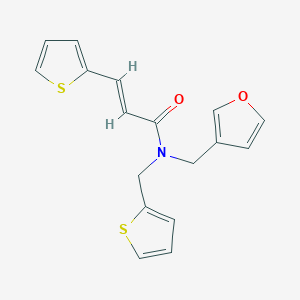
![5-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2866577.png)